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Compound of Interest |

N-[2-(1,3-Oxazol-2-
Compound Name:

yl)phenyllbenzamide
CAS No.: 161987-02-6
Cat. No.: B12883605

Get Quote

In the field of medicinal chemistry, the strategic combination of known pharmacophores is a
well-established approach for the discovery of novel therapeutic agents. The target molecule,
N-[2-(1,3-Oxazol-2-yl)phenyl]lbenzamide, is a prime example of this design philosophy,
integrating the 1,3-oxazole nucleus with a benzamide framework.

1.1 The 1,3-Oxazole Moiety: A Versatile Pharmacophore The oxazole ring is a five-membered
aromatic heterocycle containing one oxygen and one nitrogen atom.[2][3] This scaffold is found
in numerous natural products and synthetic compounds, exhibiting a remarkable range of
biological activities.[1][2] Its utility stems from its ability to participate in hydrogen bonding and
other non-covalent interactions with biological targets, such as enzymes and receptors.[3]
Marketed drugs containing the oxazole ring, such as the anti-inflammatory agent Oxaprozin
and the platelet aggregation inhibitor Ditazole, underscore the therapeutic relevance of this
heterocyclic system.[2]

1.2 The Benzamide Core: A Staple in Drug Design Benzamides are a class of organic
compounds characterized by a carboxamide group attached to a benzene ring.[6] The amide
bond is a critical functional group in biochemistry and pharmacology, known for its stability and
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capacity to form strong hydrogen bonds with biomacromolecules.[7] This has made the
benzamide scaffold a privileged structure in drug development, with applications spanning
antitumor, anti-inflammatory, and antimicrobial agents.[4]

The rational design of N-[2-(1,3-Oxazol-2-yl)phenyl]lbenzamide, therefore, creates a molecule
with significant potential for biological activity, leveraging the established profiles of its
constituent parts.

Chemical Identity and Physicochemical Properties

The fundamental properties of the target compound are summarized below. As this specific
molecule is not widely cataloged, some properties are calculated based on its structure.

Property Value Source

N-[2-(1,3-Oxazol-2-

IUPAC Name ,
yl)phenyl]lbenzamide
N-(2-(Oxazol-2-
Synonyms )
yl)phenyl)benzamide
Molecular Formula C16H12N202 Calculated
Molecular Weight 264.28 g/mol Calculated

) C1=CC=C(C=C1)C(=0O)NC2=
Canonical SMILES Calculated
CC=CC=C2C3=CN=C03

CAS Registry Number Not available

Synthesis and Mechanistic Rationale

A robust synthetic route is critical for the exploration of any new chemical entity. We propose an
efficient, two-step synthesis starting from commercially available precursors. The overall
strategy involves the initial formation of the oxazole-substituted aniline intermediate, followed
by a standard acylation reaction to form the final benzamide product.

Retrosynthetic Analysis
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The retrosynthetic strategy hinges on a C-N bond disconnection at the amide linkage. This is a
standard and reliable disconnection, as amide bonds are readily formed from an amine and a
carboxylic acid derivative (such as an acyl chloride). This approach simplifies the target
molecule into two key synthons: 2-(1,3-oxazol-2-yl)aniline and benzoyl chloride.

Synthesis Workflow

The forward synthesis is designed for efficiency and high yield, employing well-understood
reaction mechanisms.
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Caption: Proposed two-step synthesis workflow for N-[2-(1,3-Oxazol-2-yl)phenyl]lbenzamide.
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Experimental Protocol

Step 1: Synthesis of 2-(1,3-Oxazol-2-yl)aniline (Intermediate)
This step involves a condensation and subsequent cyclization reaction to form the oxazole ring.

o Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 2-
aminobenzamide (1.0 eq) and phenacyl bromide (1.05 eq) in ethanol (10 mL/g of 2-
aminobenzamide).

» Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC). The causality behind using phenacyl
bromide is its a-haloketone structure, which is highly reactive towards nucleophilic attack by
the amide nitrogen, followed by intramolecular cyclization with the amide oxygen to form the
oxazole ring.

o Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3)
and extract the product with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0a4), and concentrate in vacuo. Purify the crude product by column chromatography on
silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(1,3-oxazol-2-yl)aniline.

Step 2: Synthesis of N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide (Final Product)
This is a classic Schotten-Baumann reaction for amide bond formation.[4]

e Reagents & Setup: Dissolve the intermediate, 2-(1,3-oxazol-2-yl)aniline (1.0 eq), in
anhydrous dichloromethane (DCM) (15 mL/g) in a flask under a nitrogen atmosphere. Add
pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath. The pyridine acts as a base
to neutralize the HCI byproduct and as a nucleophilic catalyst.

e Reaction: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. After the addition is
complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12
hours. Monitor completion via TLC.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12883605/docs?utm_src=pdf-body#introduction-the-convergence-of-privileged-scaffolds
https://nanobioletters.com/wp-content/uploads/2024/09/LIANBS141.033.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12883605?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Workup: Quench the reaction by adding 1M HCI (aq). Separate the organic layer, and wash
successively with saturated NaHCOs solution and brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. The resulting crude solid can be purified by recrystallization from an
ethanol/water mixture to afford the final product, N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide,
as a solid.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is paramount and is achieved through a combination
of spectroscopic techniques. The following table summarizes the expected characteristic

signals for the final product.

Technique Expected Characteristic Signals

~3300 (N-H stretch, amide); ~1660 (C=0
FT-IR (KBr, cm~1) stretch, amide 1); ~1530 (N-H bend, amide II);
~1610, 1580 (C=N and C=C stretches)[8][9]

~10.5 (s, 1H, -NH-); 8.0-7.2 (m, 11H, Ar-H and
1H NMR (400 MHz, DMSO-ds, 6 ppm) oxazole-H). Specific signals for the oxazole
protons are expected around 7.2 and 7.8 ppm.

~165.0 (Amide C=0); ~161.0 (Oxazole C2);
13C NMR (100 MHz, DMSO-ds, 6 ppm) ~150-120 (Aromatic and Oxazole carbons)[10]
[11]

Calculated m/z for [M+H]*: 265.1022; Found:

HRMS (ESI+
( ) [Value to be determined experimentally]

Prospective Biological and Therapeutic Applications

The convergence of the oxazole and benzamide scaffolds suggests that N-[2-(1,3-Oxazol-2-
yl)phenyl]benzamide is a compelling candidate for biological screening. The literature strongly
supports the potential for this class of compounds in several therapeutic areas.
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» Anti-inflammatory and Analgesic Activity: Many benzoxazole derivatives, which are
structurally related to oxazoles, have demonstrated significant anti-inflammatory and
analgesic properties.[1][8] Compounds containing this core structure have been shown to
inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[2]

» Anticancer Activity: Both oxazole and benzamide derivatives have been extensively
investigated as anticancer agents.[2][3][5] They can act through various mechanisms,
including the inhibition of kinases or histone deacetylases (HDACS).

» Antimicrobial and Antifungal Activity: The oxazole ring is a key component of several
compounds with potent activity against a range of bacterial and fungal pathogens.[2][7][12]
The combination with a benzamide moiety, also known for antimicrobial effects, could lead to
synergistic or enhanced activity.[4]

Given these precedents, N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide should be prioritized for
screening in cell-based and biochemical assays related to inflammation, oncology, and
infectious diseases.

Conclusion

N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide is a thoughtfully designed molecule that combines
two of medicinal chemistry's most productive scaffolds. This guide has provided a clear and
logical pathway for its chemical synthesis and purification, along with the expected analytical
data required for its unambiguous characterization. Based on extensive literature precedent for
its core components, the compound holds considerable promise as a lead structure for the
development of new therapeutics. Further investigation into its biological properties is strongly
warranted and could unveil novel applications in the treatment of a variety of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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